2-Bromo-1-(2-methoxy-ethoxy)-4-trifluoromethoxy-benzene 2-Bromo-1-(2-methoxy-ethoxy)-4-trifluoromethoxy-benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13692093
InChI: InChI=1S/C10H10BrF3O3/c1-15-4-5-16-9-3-2-7(6-8(9)11)17-10(12,13)14/h2-3,6H,4-5H2,1H3
SMILES: COCCOC1=C(C=C(C=C1)OC(F)(F)F)Br
Molecular Formula: C10H10BrF3O3
Molecular Weight: 315.08 g/mol

2-Bromo-1-(2-methoxy-ethoxy)-4-trifluoromethoxy-benzene

CAS No.:

Cat. No.: VC13692093

Molecular Formula: C10H10BrF3O3

Molecular Weight: 315.08 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-1-(2-methoxy-ethoxy)-4-trifluoromethoxy-benzene -

Specification

Molecular Formula C10H10BrF3O3
Molecular Weight 315.08 g/mol
IUPAC Name 2-bromo-1-(2-methoxyethoxy)-4-(trifluoromethoxy)benzene
Standard InChI InChI=1S/C10H10BrF3O3/c1-15-4-5-16-9-3-2-7(6-8(9)11)17-10(12,13)14/h2-3,6H,4-5H2,1H3
Standard InChI Key FWKNWXNMZJOICP-UHFFFAOYSA-N
SMILES COCCOC1=C(C=C(C=C1)OC(F)(F)F)Br
Canonical SMILES COCCOC1=C(C=C(C=C1)OC(F)(F)F)Br

Introduction

2-Bromo-1-(2-methoxy-ethoxy)-4-trifluoromethoxy-benzene is an organic compound with a complex structure featuring a benzene ring substituted with a bromine atom, a 2-methoxyethoxy group, and a trifluoromethoxy group. This compound is of interest in organic chemistry due to its unique combination of functional groups, which impart distinct chemical and physical properties.

Synthesis Methods

The synthesis of 2-Bromo-1-(2-methoxy-ethoxy)-4-trifluoromethoxy-benzene typically involves multi-step reactions starting from simpler benzene derivatives. A common approach might include:

  • Bromination: Using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom onto the benzene ring.

  • Etherification: Introducing the 2-methoxyethoxy group through an etherification reaction.

  • Trifluoromethoxylation: Incorporating the trifluoromethoxy group, possibly through a nucleophilic substitution reaction.

These steps require careful control of reaction conditions and the use of appropriate catalysts to achieve high yields and purity.

Chemical Reactions and Applications

2-Bromo-1-(2-methoxy-ethoxy)-4-trifluoromethoxy-benzene can undergo various chemical reactions, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or alkoxides.

  • Oxidation Reactions: The methoxyethoxy group can be oxidized to form aldehydes or carboxylic acids.

  • Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

These reactions make it a versatile intermediate in organic synthesis, potentially useful in the development of pharmaceuticals and specialty chemicals.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightSubstituents
2-Bromo-1-(2-methoxy-ethoxy)-4-trifluoromethoxy-benzeneC10H10BrF3O3Approximately 319.08 g/molBr, OCH2CH2OCH3, OCF3
2-Bromo-1-methoxy-4-(trifluoromethoxy)benzeneC8H6BrF3O2271.031 g/molBr, OCH3, OCF3
2-Bromo-4-(2-methoxyethoxy)-1-(trifluoromethyl)benzeneC10H10BrF3O2299.08 g/molBr, OCH2CH2OCH3, CF3

This comparison highlights the structural differences and potential variations in chemical properties among these compounds.

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